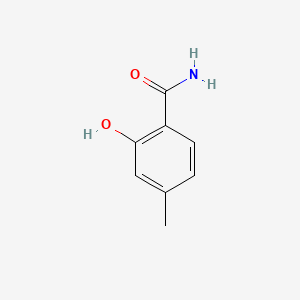

2-Hydroxy-4-methylbenzamide

描述

Significance of Benzamide (B126) Scaffolds in Academic Contexts

The benzamide scaffold is a subject of intense academic interest due to its unique structural and chemical properties. The amide bond, a defining feature of benzamides, is a neutral, stable functional group capable of acting as both a hydrogen bond donor and acceptor. researchgate.net This characteristic is crucial for molecular recognition and the formation of supramolecular structures. researchgate.net

In organic synthesis, benzamides are valuable building blocks and intermediates for the creation of more complex molecules. researchgate.netmdpi.com They can be readily prepared from commercially available starting materials, making them an accessible and economical choice for researchers. mdpi.com The aromatic ring of the benzamide structure is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups, which in turn facilitates the detailed analysis of structure-activity relationships. mdpi.comsmolecule.com

The prevalence of the benzamide moiety in a vast number of biologically active compounds underscores its importance in medicinal chemistry. researchgate.net This scaffold is considered a "privileged structure," meaning it can bind to a variety of biological targets with high affinity. As a result, benzamide derivatives have been extensively investigated for a wide range of pharmacological activities. researchgate.netresearchgate.netontosight.ai

Research Trajectory of 2-Hydroxy-4-methylbenzamide within Chemical Sciences

This compound, also known as 4-methylsalicylamide, is a specific substituted benzamide with the chemical formula C₈H₉NO₂. smolecule.com Its structure features a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) group at the 4-position of the benzamide backbone. smolecule.com This particular arrangement of functional groups imparts distinct chemical properties and has driven its investigation in several areas of chemical research.

Research into this compound has explored its potential as a starting material in organic synthesis. The presence of the hydroxyl and amide groups allows for a variety of chemical transformations. For instance, the hydroxyl group can undergo acylation to form esters, while the aromatic ring can participate in electrophilic substitution reactions. smolecule.com

Several methods for the synthesis of this compound have been reported. These include the direct amidation of 4-methylbenzoic acid and the hydroxylation of 4-methylbenzamide. smolecule.com Another approach involves Friedel-Crafts acylation, where phenolic compounds are acylated to introduce the amide functionality. smolecule.com

The compound has also been studied for its interactions with biological targets. Notably, research has indicated that derivatives of this compound may act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression. smolecule.comsmolecule.com This has led to investigations into its potential applications in areas where epigenetic regulation is a key factor. smolecule.com Furthermore, some studies have suggested that its derivatives possess antimicrobial properties. smolecule.com

Below are interactive data tables summarizing key information about this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ smolecule.com |

| Appearance | White crystalline solid smolecule.com |

| Solubility | Soluble in organic solvents smolecule.com |

| CAS Number | 49667-22-3 nih.govfluorochem.co.uk |

Table 2: Spectroscopic Data for Related Benzamide Structures

| Spectroscopic Data | Compound | Details |

|---|---|---|

| ¹H NMR | 4-Methylbenzamide | (400 MHz, CDCl₃) δ = 7.99 (b, 1H), 7.76 (d, 2H, J = 6.8 Hz), 7.39-7.36 (m, 2H, J = 6.8 Hz), 6.02 (b, 2H), 2.09 (s, 3H) ppm rsc.org |

| ¹³C NMR | 4-Methylbenzamide | (400 MHz, CDCl₃): δ = 169.35, 142.54, 130.53, 129.25, 127.51, 21.48 ppm rsc.org |

| Mass Spec (EI) | 4-Methylbenzamide | m/z (%): 135 (M⁺) rsc.org |

| ¹H NMR | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | (400 MHz, CDCl₃): δ 7.52 (s, 1H), 7.49 (d, J = 2.3 Hz, 1 H), 7.48 (d, J = 1.9 Hz, 1 H), 7.28 Hz (dd, J = 3.8, 3.3 Hz, 1 H), 7.25 (s, 1 H), 6.24 (s, 1 H), 3.66 (s, 2 H), 2.37 (s, 3 H), 1.39 (s, 6 H) mdpi.com |

| ¹³C NMR | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | (176 MHz, CDCl₃): δ 168.8, 138.6, 134.8, 132.5, 128.6, 127.7, 123.9, 70.8, 56.5, 24.8, 24.4 mdpi.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Methylsalicylamide |

| 4-Methylbenzoic acid |

| 4-Methylbenzamide |

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEJYVBTZPUQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441320 | |

| Record name | 4-Methylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49667-22-3 | |

| Record name | 2-Hydroxy-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49667-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Hydroxy 4 Methylbenzamide

Established Synthetic Pathways to 2-Hydroxy-4-methylbenzamide

The synthesis of this compound, also known as 4-methylsalicylamide, can be achieved through several established chemical routes. These methods primarily involve the formation of the amide functional group from a corresponding carboxylic acid or its derivative.

A primary and straightforward method for synthesizing this compound is through the direct amidation of 2-hydroxy-4-methylbenzoic acid. This reaction typically involves treating the carboxylic acid with ammonia (B1221849) or a suitable amine. Another common approach is the hydroxylation of 4-methylbenzamide. This transformation can be accomplished using various oxidizing agents.

A well-established route involves the reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. mdpi.com This method, under standard amide formation conditions, yields the corresponding amide. mdpi.com An alternative, though less efficient, method is the direct reaction of 3-methylbenzoic acid with the same amino alcohol. mdpi.com

The table below summarizes conventional reaction routes for the synthesis of this compound and its analogs.

| Starting Material(s) | Reagents | Product | Yield | Reference |

| 3-Methylbenzoyl chloride, 2-Amino-2-methyl-1-propanol | Standard amide formation conditions | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 62% | mdpi.com |

| 3-Methylbenzoic acid, 2-Amino-2-methyl-1-propanol | - | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 11% | mdpi.com |

| 4-Methylbenzoic acid, Ammonia/Amine | Appropriate conditions | This compound | - | smolecule.com |

| 4-Methylbenzamide | Oxidizing agents (e.g., potassium permanganate) | This compound | - | smolecule.com |

This table is interactive. Users can sort and filter the data.

The choice of reagents and reaction conditions plays a crucial role in the efficiency and outcome of the synthesis. For instance, in the synthesis of N-substituted benzamides, coupling agents are often employed to facilitate the amide bond formation. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). smolecule.com However, the use of DCC can lead to the formation of N,N'-dicyclohexylurea (DCU) as a byproduct, which can complicate the purification process due to its low solubility in most solvents. smolecule.com

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating. For example, the reaction of 2-methoxybenzoic acid with 4-aminophenol (B1666318) in the presence of potassium carbonate in DMF under microwave irradiation at 150°C for 20 minutes can produce the corresponding benzamide (B126) with a yield of up to 75% and high purity. This method offers significant advantages in terms of reduced reaction time and energy consumption.

The following table details specific reagents and conditions used in the synthesis of this compound and related compounds.

| Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 2-Methoxy-4-methylbenzoic acid, 4-Chloroaniline | DCC, HOBt | - | -50°C | N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide | - | |

| 2-Methoxybenzoic acid, 4-Aminophenol | K₂CO₃ | DMF | Microwave, 150°C, 20 min | N-(4-hydroxyphenyl)-2-methoxybenzamide | 65-75% | |

| 4-Methylbenzoyl chloride, Pyridine-4-amine | Triethylamine | - | - | 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide | - | smolecule.com |

This table is interactive. Users can sort and filter the data.

Advanced Synthetic Approaches for Structural Modification

Advanced synthetic methods offer greater control over the molecular architecture, enabling the creation of diverse analogs of this compound with potentially enhanced properties.

Regioselective functionalization is critical for introducing substituents at specific positions on the aromatic ring. For instance, the introduction of a methyl group at the 4-position can be achieved with high regioselectivity using catalytic strategies. smolecule.com Transition-metal catalysts, particularly palladium complexes, have proven effective in this regard. smolecule.com A microwave-assisted protocol utilizing tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) has been shown to achieve 92% regioselectivity for methyl incorporation at the 4-position. smolecule.com The mechanism involves the oxidative addition of a suitable precursor to the palladium catalyst, followed by transmetalation and reductive elimination. smolecule.com

Iron(III) chloride has also been used as a catalyst for the regioselective thiocyanation of activated arenes, demonstrating a rapid and efficient protocol with a broad substrate scope. gla.ac.uk This highlights the potential of using different metal catalysts to achieve specific regioselective transformations.

Metal-catalyzed reactions are pivotal in modern organic synthesis for constructing C-C and C-N bonds. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the synthesis of benzamides. In one instance, a palladium-catalyzed carbonylation approach was developed where 2-methoxybenzoic acid derivatives and 4-aminophenol were reacted in the presence of a palladium catalyst supported on polystyrene (Pd@PS), potassium carbonate, and imidazole (B134444) in DMF. This method, which generates CO₂ in situ from oxalic acid, provides a route to N-(4-hydroxyphenyl)-2-methoxybenzamide.

Ruthenium-catalyzed C(sp²)-H bond arylation has also been successfully employed. researchgate.netsemanticscholar.org For example, the reaction of a 3-methylbenzamide (B1583426) bearing an 8-aminoquinoline (B160924) directing group with ethyl 4-bromobenzoate, using [RuCl₂(p-cymene)]₂ as a precatalyst and (p-tol)₃P as a ligand, resulted in a highly regioselective monoarylation product in 87% yield. semanticscholar.org

The table below presents examples of metal-catalyzed reactions for benzamide synthesis.

| Substrate(s) | Catalyst System | Product Type | Yield | Reference |

| 2-Methoxybenzoic acid derivatives, 4-Aminophenol | Pd@PS, K₂CO₃, Imidazole | N-(4-hydroxyphenyl)-2-methoxybenzamide | 57% (for analog) | |

| 3-Methylbenzamide with 8-aminoquinoline, Ethyl 4-bromobenzoate | [RuCl₂(p-cymene)]₂, (p-tol)₃P | Monoarylated benzamide | 87% | semanticscholar.org |

| 4-(Chloromethyl)benzoic acid | Pd₂(dba)₃, Xantphos | 4-Methyl group incorporation | 92% (regioselectivity) | smolecule.com |

This table is interactive. Users can sort and filter the data.

Diversity-oriented synthesis (DOS) is a powerful strategy to generate a wide range of structurally diverse molecules from a common starting material or intermediate. nih.gov This approach is particularly valuable for exploring the chemical space around a core scaffold like this compound to identify compounds with novel properties. mdpi.commdpi.com

One DOS approach involves a multi-step sequence starting from 4-hydroxymethylpiperidine. nih.gov This includes Boc-protection, conversion to an activated species like a tosylate or mesylate, nucleophilic substitution with a phenol (B47542), deprotection, and finally, reductive amination or amide coupling to introduce diverse functionalities. nih.gov This strategy allows for the systematic modification of different parts of the molecule.

Another example is the synthesis of a library of arenes through a bi-directional, late-stage functionalization of a dual-functionalized arene building block. gla.ac.uk Such strategies enable the rapid generation of a multitude of analogs for screening and structure-activity relationship studies.

Photochemical Transformation Studies of Related Carbamate (B1207046) Precursors

The study of the photochemical behavior of carbamates is relevant as they can be precursors to benzamides through rearrangement reactions.

Photo-Fries Rearrangement Mechanisms in Carbamate Photodegradation

The Photo-Fries rearrangement is a photochemical reaction where an aryl ester or carbamate is converted into a mixture of ortho- and para-hydroxyaryl ketones or amides upon irradiation with ultraviolet light. wikipedia.org This reaction proceeds through a radical mechanism. wikipedia.org

The generally accepted mechanism for the Photo-Fries rearrangement involves the homolytic cleavage of the carbonyl-heteroatom (e.g., C-O or C-N) bond of the excited singlet state of the carbamate. This cleavage generates a caged radical pair consisting of an acyl radical and an aryloxy radical. scispace.com

Within the solvent cage, the radical pair can recombine in several ways. Recombination at the ortho or para position of the aryloxy radical leads to the formation of the corresponding ortho- and para-substituted hydroxybenzamides. scispace.com The relative yields of the ortho and para products can be influenced by factors such as the solvent and the presence of substituents on the aromatic ring. wikipedia.org

Studies on the photolysis of O-aryl N-methylcarbamates have shown that the reaction proceeds via the cleavage of the O-C(O) bond. researchgate.net Theoretical calculations have suggested that the subsequent regioselectivity of the rearrangement is influenced by the spin density of the resulting phenoxy radical. researchgate.net

The photolysis of specific carbamate insecticides, such as Matacil (4-dimethylamino-m-tolyl-N-methyl carbamate) and Landrin (3,4,5-trimethylphenyl-N-methyl carbamate), has been investigated. nih.gov The irradiation of N-aryl O-aryl carbamates in aqueous acetonitrile (B52724) has been shown to lead to Photo-Fries rearranged products. scispace.com In some cases, when the N-aryl ring is substituted with a halogen, photosolvolysis or photoreduction can compete with the Photo-Fries rearrangement. scispace.com

The table below summarizes the products and their yields from the photolysis of various carbamates, illustrating the outcomes of the Photo-Fries rearrangement.

| Carbamate Precursor | Irradiation Conditions | Products | Yield (%) | Reference |

| Phenyl N-methylcarbamate | UV light in ethanol | o-Hydroxy-N-methylbenzamide | - | uobasrah.edu.iq |

| p-Hydroxy-N-methylbenzamide | - | uobasrah.edu.iq | ||

| 4-Dimethylamino-m-tolyl-N-methyl carbamate (Matacil) | Solution photolysis | Photoproducts | - | nih.gov |

| 3,4,5-Trimethylphenyl-N-methyl carbamate (Landrin) | Solution photolysis | Photoproducts | - | nih.gov |

| N,N-Dimethyl-4-nitroaniline from DMA and RDX/PETN | λ = 313 nm in acetonitrile | N,N-Dimethyl-4-nitroaniline (DMNA) | ~80% (after 1h) | umass.edu |

Further research is needed to quantify the specific yields for some of these reactions.

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 4 Methylbenzamide and Its Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other properties that govern molecular reactivity and interactions.

Density Functional Theory (DFT) has become a primary computational tool for studying medium-sized organic molecules like 2-Hydroxy-4-methylbenzamide due to its favorable balance of accuracy and computational cost. DFT methods are widely used to investigate the electronic properties of benzamide (B126) derivatives. nih.govmdpi.com Calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

Key electronic properties derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between these orbitals indicates the molecule's chemical stability and susceptibility to electronic excitation. A smaller energy gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, MEP surfaces typically show negative potential (electron-rich) around the oxygen atoms of the carbonyl and hydroxyl groups, making them sites for electrophilic attack and hydrogen bonding. In contrast, the hydroxyl proton and amide protons represent electron-poor regions. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular delocalization effects. ufms.br In structures like this compound, NBO calculations can quantify the stabilization energy associated with the intramolecular hydrogen bond and the electron delocalization between the phenyl ring and the amide substituent. ufms.br

Table 1: Representative Electronic Properties of Benzamide Analogues from DFT Studies

| Property | Typical Finding for Hydroxybenzamide Analogues | Significance |

| HOMO-LUMO Energy Gap | 3-5 eV | Indicates chemical stability and electronic transition potential. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl and hydroxyl oxygens; Positive potential on hydroxyl and amide hydrogens. | Predicts sites for hydrogen bonding and electrophilic/nucleophilic interactions. mdpi.com |

| Dipole Moment | 2-4 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| NBO Charge Distribution | Significant negative charges on O and N atoms; Positive charges on associated H atoms. | Reveals the polar nature of the hydroxyl and amide functional groups. ufms.br |

Ab initio quantum chemistry methods are based on first principles, without reliance on empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for molecular properties. These methods are often used to benchmark results obtained from DFT. For this compound, ab initio calculations can yield precise values for:

Optimized molecular geometry, including bond lengths and angles.

Vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments.

Accurate electronic energies for different conformations.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com

For this compound, conformational flexibility primarily arises from rotation around the single bond connecting the phenyl ring to the amide group (C-C bond). Computational methods can predict the most stable conformers by calculating the potential energy surface as a function of the dihedral angle defined by this bond. ufms.br

Studies on similar substituted benzamides show that the planarity of the molecule is a key factor in determining stability. ufms.br The most stable conformer of this compound is predicted to be one where the amide group is nearly coplanar with the benzene (B151609) ring. This planarity maximizes the π-electron delocalization between the ring and the carbonyl group. The presence of the methyl group at the 4-position generally has a minor steric effect on the amide group's orientation compared to the dominant effect of the intramolecular hydrogen bond.

A defining structural feature of this compound is the strong intramolecular hydrogen bond formed between the phenolic hydroxyl group (donor) and the carbonyl oxygen of the amide group (acceptor). researchgate.net This interaction is crucial for stabilizing the planar conformation. researchgate.net

Computational studies on related 2-hydroxybenzamides have extensively analyzed this hydrogen bond. researchgate.netmdpi.com Quantum chemical calculations provide detailed geometric and energetic information about this bond. researchgate.net The ease of breaking this bond can be influenced by steric effects from other substituents or by competition from intermolecular hydrogen bonding in different solvents. researchgate.net

Table 2: Computed Parameters for Intramolecular Hydrogen Bonds in 2-Hydroxybenzamide Analogues

| Parameter | Computational Method | Typical Calculated Value | Significance |

| H---O Distance | DFT (B3LYP) | 1.6 - 1.9 Å | A shorter distance indicates a stronger hydrogen bond. mdpi.com |

| O-H---O Angle | DFT (B3LYP) | 140 - 150° | An angle closer to 180° suggests a stronger, more linear hydrogen bond. mdpi.com |

| Bond Energy | DFT / Ab Initio | 7 - 12 kcal/mol | Quantifies the energetic stability conferred by the hydrogen bond. |

| Vibrational Frequency Shift | DFT (B3LYP) | Redshift of O-H stretching frequency | The shift to lower frequency in calculated IR spectra is a hallmark of hydrogen bonding. |

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. nih.govnih.gov This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. nih.gov

The process involves placing the ligand into the binding site of the macromolecule in various orientations and conformations and then scoring these poses based on their binding affinity. mendeley.com Docking simulations can reveal:

Binding Mode: The preferred orientation of the ligand within the active site.

Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the interaction. More negative values typically indicate stronger binding. nih.gov

Key Interactions: Specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov

Numerous studies have performed docking simulations on benzamide and salicylamide (B354443) analogues against a wide range of biological targets, including enzymes involved in cancer, inflammation, and neurodegenerative diseases. nih.govresearchgate.netnih.govresearchgate.net For instance, docking studies on similar compounds have identified crucial hydrogen bonds formed by the hydroxyl and amide groups and hydrophobic interactions involving the phenyl ring with residues in the enzyme's active site. nih.gov

Table 3: Examples of Molecular Docking Studies on Benzamide Analogues with Biological Targets

| Ligand Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) | Potential Biological Relevance |

| Substituted Benzamides | Topoisomerase IIα | DG13, MET762, TYR805 | -7.0 to -9.5 | Anticancer activity. researchgate.net |

| Nitrobenzamide Derivatives | Inducible Nitric Oxide Synthase (iNOS) | Gln, Trp, Tyr | -6.5 to -8.0 | Anti-inflammatory activity. researchgate.net |

| Sulfonamide-Benzamides | 12-Lipoxygenase (12-LOX) | Gln, Phe, His | -8.0 to -10.0 | Anti-inflammatory, anti-thrombotic activity. nih.gov |

| 2-Arylbenzimidazoles (analogue) | Acetylcholinesterase (AChE) | Trp, Tyr, His | -7.5 to -9.0 | Alzheimer's disease therapy. nih.gov |

Ligand-Protein Binding Affinity Predictions

Computational chemistry provides powerful in silico tools to predict the binding affinity between a ligand, such as this compound or its analogues, and a protein target. mdpi.com Molecular docking is a primary technique used to estimate the binding conformation and strength of this interaction, often expressed as a binding energy score in kcal/mol. nih.gov This predictive capability is crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for further experimental testing. researchgate.net

Studies on various benzamide derivatives have demonstrated their potential to interact with a range of biological targets. For instance, molecular docking simulations have been used to evaluate the binding of benzamide analogues to enzymes like DNA topoisomerase, which is a significant target in cancer therapy. researchgate.net In these studies, the predicted binding energies for certain derivatives with Topoisomerase IIα ranged from -60.14 to -114.71 kcal/mol, indicating a high affinity. researchgate.net Another study on a Schiff base derived from a related phenol (B47542) showed a binding affinity of -7.2 kcal/mol with the COVID-19 main protease (PDB ID: 6LU7). nih.gov

The accuracy of these predictions can be enhanced by employing more sophisticated methods like molecular dynamics (MD) simulations, which provide insights into the dynamic nature of the ligand-protein complex. researchgate.net These computational approaches consider factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding to calculate the binding free energy, offering a more comprehensive understanding of the ligand's affinity. researchgate.net

Table 1: Predicted Ligand-Protein Binding Affinities for Benzamide Analogues

| Ligand Type | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Benzamide Derivatives | Topoisomerase IIα | 5GWK | -60.14 to -114.71 | CDOCKER |

| Schiff Base Analogue | COVID-19 Main Protease | 6LU7 | -7.2 | AutoDock Vina |

Elucidation of Molecular Recognition Mechanisms

Beyond simply predicting binding strength, computational studies are instrumental in elucidating the specific molecular recognition mechanisms between a ligand and its protein target. These investigations reveal the precise intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern the binding process. rsc.org

For benzamide derivatives, the amide group often plays a crucial role in forming key hydrogen bonds with amino acid residues in the protein's active site. nih.gov For example, in a study of benzamide derivatives with Topoisomerase IIα, interactions were observed with specific DNA residues like DG13 and amino acids such as ARG487 and MET762. researchgate.net Similarly, a crystalline complex of benzamide and 9-ethyladenine (B1664709) revealed a specific hydrogen bond between an amide hydrogen atom and the N-3 of adenine, demonstrating a model for DNA interaction. nih.gov

The orientation of substituents on the phenyl ring significantly influences these interactions. The hydroxyl and methyl groups of this compound, for instance, can dictate the molecule's orientation within the binding pocket to maximize favorable contacts. Computational analysis of substituted benzamides shows that intramolecular hydrogen bonding and the torsional angle between the phenyl ring and the amide group are critical factors in determining the molecule's preferred conformation and, consequently, its binding mode. nih.govnih.gov Understanding these detailed recognition features is vital for the rational design of more potent and selective analogues. rsc.org

Table 2: Key Molecular Interactions for Benzamide Analogues

| Ligand Analogue | Protein Target | Key Interacting Residues/Components | Primary Interaction Types |

|---|---|---|---|

| Benzamide Derivatives | Topoisomerase IIα | DG13, ARG487, MET762 | Hydrogen Bonding |

| Benzamide | DNA (model) | Adenine (N-3) | Hydrogen Bonding |

Prediction of Spectroscopic Signatures and Vibrational Assignments

Theoretical calculations, particularly those using Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules like this compound. nih.gov By simulating the vibrational modes, these computational methods can generate theoretical infrared (IR) and Raman spectra that closely match experimental data. nih.gov This allows for precise assignment of spectral bands to specific molecular motions, such as the stretching and bending of bonds. researchgate.net

For benzamide and its derivatives, key vibrational signatures include the carbonyl (C=O) stretching of the amide group, typically observed in the 1630-1680 cm⁻¹ region. researchgate.net The N-H stretching vibrations appear at higher wavenumbers, while the aromatic C-H stretching modes are generally found between 3000 and 3120 cm⁻¹. researchgate.net The C-O stretching vibration from the hydroxyl group is expected in the 1200-1300 cm⁻¹ range. researchgate.net

Comparing the computed spectra with experimental results provides a powerful tool for structural confirmation. nih.gov For instance, DFT calculations at the B3LYP/6-31G* level have been successfully used to assign the fundamental vibrations of related hydroxy-substituted heterocyclic compounds. nih.gov Such studies on substituted benzaldehydes and benzamides validate the accuracy of the computational approach in describing the vibrational dynamics of these molecules. researchgate.net

Table 3: Predicted Vibrational Assignments for this compound Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3120 |

| Amide N-H | Stretching | ~3400 |

| Carbonyl C=O | Stretching | 1630 - 1680 |

| Phenolic C-O | Stretching | 1200 - 1300 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Theoretical Assessment of Drug-Likeness and Pharmacokinetic Properties

In modern drug discovery, the computational evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a critical step to filter out compounds with unfavorable profiles. nih.gov For this compound and its analogues, various in silico models are used to predict these essential pharmacokinetic parameters. mdpi.comjonuns.com

Drug-likeness is often assessed using guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight (MW ≤ 500 Da), lipophilicity (LogP ≤ 5), hydrogen bond donors (HBD ≤ 5), and hydrogen bond acceptors (HBA ≤ 10). nih.gov Compounds that adhere to these rules are more likely to have good oral bioavailability. researchgate.net Computational tools such as SwissADME and pkCSM are widely used to calculate these properties and predict others, including gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. mdpi.comresearchgate.net

Studies on various benzamide derivatives consistently show good predicted intestinal absorption. mdpi.com However, properties like BBB permeability and potential hepatotoxicity can vary depending on the specific substitutions on the molecule. mdpi.comjonuns.com These theoretical assessments provide a valuable early-stage profile of a compound's likely behavior in a biological system, guiding the selection of candidates that possess favorable pharmacokinetic characteristics for further development. rsc.org

Table 4: Predicted Drug-Likeness Profile (Lipinski's Rule of Five)

| Property | Guideline | Predicted Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | 151.16 g/mol | Yes |

| LogP (Lipophilicity) | ≤ 5 | ~1.5 - 2.0 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 2 (OH, NH₂) | Yes |

Table 5: Predicted ADMET Properties for Benzamide-type Compounds

| Parameter | Description | Typical Predicted Outcome |

|---|---|---|

| Human Intestinal Absorption | Percentage of drug absorbed from the gut | High (>80%) |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system | Variable, often low |

| CYP Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4) | Often predicted as inhibitors of some isoforms |

| AMES Toxicity | Potential for mutagenicity | Generally predicted to be non-mutagenic |

Advanced Spectroscopic and Structural Elucidation Methodologies in 2 Hydroxy 4 Methylbenzamide Research

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques are indispensable for determining the exact spatial arrangement of atoms within the solid state of 2-Hydroxy-4-methylbenzamide, revealing details about its conformation, bond lengths, and the forces governing its crystal lattice.

Single crystal X-ray diffraction provides the most definitive structural data for crystalline solids. Studies on a related compound, 2-Hydroxy-N-(4-methylphenyl)benzamide, reveal a monoclinic crystal system. nih.gov In this structure, the molecule is nearly planar, a feature attributed to the presence of significant intramolecular hydrogen bonding. nih.govresearchgate.net The 2-hydroxyphenyl group and the 4-methylanilinic group are individually planar, with a very small dihedral angle of 3.45 (12)° between them. nih.govresearchgate.net

Detailed crystallographic data for this related benzamide (B126) derivative are summarized below, providing a model for the type of structural information obtained through this technique.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃NO₂ |

| Molecular Weight (Mᵣ) | 227.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.4067 (17) |

| b (Å) | 4.9122 (5) |

| c (Å) | 12.7261 (11) |

| β (°) | 104.793 (4) |

| Volume (V) (ų) | 1172.96 (19) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 |

The stability and packing of molecules within the crystal lattice are governed by a network of non-covalent interactions. In the case of related benzamides, both intramolecular and intermolecular hydrogen bonds are crucial. nih.gov Intramolecular N—H···O and C—H···O hydrogen bonds contribute to the molecule's planarity, forming stable S(6) ring motifs. nih.govresearchgate.net

| Interaction Type | Description | Resulting Motif |

|---|---|---|

| Intramolecular | N—H···O | S(6) ring |

| Intramolecular | C—H···O | S(6) ring |

| Intermolecular | O—H···O | R²₁(6) ring, forms chains |

| Intermolecular | C—H···O | R²₁(6) ring, forms chains |

Vibrational Spectroscopy for Molecular Characterization and Interaction Studies

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the presence of specific functional groups and their chemical environment, making them powerful tools for molecular characterization and the study of intermolecular interactions.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on its functional groups. For this compound, characteristic absorption bands are expected for its hydroxyl, amide, and aromatic components. The O-H stretching vibration of the phenolic group typically appears as a broad band, while the N-H stretch of the amide group is also found in the high-frequency region. researchgate.net The carbonyl (C=O) stretching of the amide group gives rise to a strong absorption band, which is a key diagnostic peak. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | ~3200-3600 (broad) |

| N-H (amide) | Stretching | ~3100-3500 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (methyl) | Stretching | ~2850-2960 |

| C=O (amide I) | Stretching | ~1630-1680 |

| N-H (amide II) | Bending | ~1510-1570 |

| C=C (aromatic) | Stretching | ~1400-1600 |

| C-O (hydroxyl) | Stretching | ~1200-1300 |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While standard Raman scattering is inherently weak, the signal can be dramatically amplified through Surface-Enhanced Raman Scattering (SERS) when molecules are adsorbed onto nanostructured metal surfaces. rsc.orgelectrochemsci.org SERS is a highly sensitive technique capable of providing detailed molecular fingerprints, even down to the single-molecule level. rsc.org

For this compound, SERS could be used to study its adsorption behavior on surfaces like silver or gold nanoparticles. nih.gov The orientation of the molecule on the surface and the specific chemical groups interacting with the metal can be inferred from the enhancement of particular Raman bands. nih.govacs.org For instance, studies on similar hydroxybenzoic acids have shown that the molecule can adsorb via the carboxylate group, leading to selective enhancement of certain vibrational modes due to a charge-transfer mechanism between the molecule and the metal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Research

NMR spectroscopy is the most powerful method for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for each chemically unique proton. The aromatic protons would appear as a set of multiplets in the downfield region. The chemical shift of the phenolic -OH proton can vary and may appear as a broad singlet, while the amide N-H proton would also typically be a singlet in the downfield region. rsc.org The methyl (-CH₃) group protons would give rise to a characteristic singlet in the upfield region of the spectrum. rsc.orgrsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. A distinct signal would be observed for the carbonyl carbon of the amide group at the low-field end of the spectrum. rsc.orgrsc.org The aromatic carbons would resonate in the intermediate region, with their specific chemical shifts influenced by the attached hydroxyl, methyl, and amide groups. The methyl carbon would appear as a signal at the high-field end of the spectrum. rsc.orgrsc.org

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OH | ~9.0-12.0 (broad s) | - |

| -NH₂ | ~6.0-8.0 (broad s) | - |

| Aromatic C-H | ~6.8-7.8 (m) | ~115-140 |

| -CH₃ | ~2.2-2.4 (s) | ~20-22 |

| Aromatic C-OH | - | ~155-160 |

| Aromatic C-CONH₂ | - | ~115-125 |

| Aromatic C-CH₃ | - | ~138-142 |

| C=O | - | ~168-172 |

Note: Predicted values are based on data from structurally similar compounds and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

Compound Index

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry serves as a cornerstone analytical technique in the structural elucidation of this compound, providing definitive confirmation of its molecular identity and offering deep insights into its chemical framework through the analysis of fragmentation patterns. This methodology is critical for verifying the compound's molecular weight and elemental composition and for deducing the connectivity of its constituent atoms.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound, which is C8H9NO2. The expected monoisotopic mass is 151.0633 g/mol . The observation of a molecular ion peak ([M]+) or a protonated molecule ([M+H]+) at this specific mass-to-charge ratio (m/z) with high accuracy provides unequivocal evidence of the compound's elemental composition.

The fragmentation of this compound in the mass spectrometer, typically induced by electron ionization (EI), follows predictable pathways based on the established fragmentation patterns of related aromatic amides and substituted benzenes. While a directly published spectrum for this compound is not widely available, its fragmentation can be inferred from the analysis of structurally similar compounds such as benzamide, 4-methylbenzamide, and other substituted aromatic compounds.

The primary fragmentation of the benzamide moiety itself typically involves the loss of the amino group (-NH2), leading to the formation of a benzoyl cation. For benzamide, prominent peaks are observed at m/z 121 ([M]+), 105 ([M-NH2]+), and 77 ([C6H5]+). nist.govnih.gov

In the case of this compound, the molecular ion peak is expected at m/z 151. The fragmentation pathways are influenced by the hydroxyl, methyl, and amide functional groups on the benzene (B151609) ring. Key fragmentation steps likely include:

Loss of the amino radical (•NH2): This would result in a fragment ion at m/z 135. This ion corresponds to the 2-hydroxy-4-methylbenzoyl cation.

Loss of carbon monoxide (CO): Following the initial loss of the amino radical, the resulting acylium ion can lose a molecule of carbon monoxide, a common fragmentation for benzoyl derivatives. This would lead to a fragment at m/z 107.

Cleavage of the C-N bond: The cleavage of the bond between the carbonyl group and the nitrogen atom can also occur, leading to the formation of the 2-hydroxy-4-methylphenyl radical cation.

The following table summarizes the expected key fragment ions for this compound and their proposed structures based on the fragmentation patterns of related molecules.

| m/z | Proposed Fragment |

| 151 | [M]+• (Molecular Ion) |

| 135 | [M-NH2]+ |

| 107 | [M-NH2-CO]+ |

| 77 | [C6H5]+ |

The presence of the methyl and hydroxyl groups on the aromatic ring will further influence the fragmentation, potentially leading to additional characteristic losses, such as the loss of a methyl radical (•CH3) or water (H2O), although these are generally less favored than the primary fragmentations of the amide group. The analysis of the relative abundances of these fragment ions allows for a detailed reconstruction of the molecule's structure and confirms the substitution pattern on the aromatic ring.

Biological Activities and Mechanistic Research of 2 Hydroxy 4 Methylbenzamide Derivatives

Enzyme Inhibition Studies and Target Identification

Derivatives of the benzamide (B126) scaffold have been extensively investigated for their ability to inhibit various enzymes critical to disease pathways. These studies are crucial for identifying specific molecular targets and understanding the structure-activity relationships that govern their inhibitory potential.

Inhibition of Key Metabolic Enzymes (e.g., ecKAS III, Xanthine Oxidase)

ecKAS III (β-ketoacyl-acyl carrier protein synthase III): This enzyme is a promising target for antibacterial agents as it is essential for initiating the fatty acid synthesis pathway in bacteria. While direct studies on 2-Hydroxy-4-methylbenzamide derivatives are limited, related structures have shown significant inhibitory activity. For instance, research employing structure-based drug design has led to the development of benzoylaminobenzoic acid derivatives, structural analogs of benzamides, which exhibit excellent inhibitory activity against Enterococcus faecalis KAS III with IC50 values in the low nanomolar range nih.gov. This suggests that the benzamide scaffold could be a viable starting point for developing potent ecKAS III inhibitors.

Xanthine Oxidase (XO): As a key enzyme in purine metabolism, Xanthine Oxidase catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.gov Its inhibition is a primary strategy for treating hyperuricemia and gout. nih.gov A series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives has been synthesized and evaluated for XO inhibitory activity. Notably, compounds with specific substitutions, such as a fluoro or chloro group at the para position of the benzamide ring, demonstrated excellent XO inhibition. nih.gov

| Compound | Substitution (para-position) | Xanthine Oxidase IC50 (µM) |

| 5b | Fluoro | 0.57 |

| 5c | Chloro | 0.91 |

| Data sourced from PubMed nih.gov |

Kinetic studies indicated that the most potent of these compounds acts as a mixed-type inhibitor of the enzyme. nih.gov

Modulation of Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor - EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cellular processes like proliferation and signaling. Its dysregulation is often linked to the development of cancer, making it a significant therapeutic target. Benzamide derivatives have been explored as EGFR inhibitors. A study focused on developing EGFR inhibitors as anti-inflammatory agents synthesized a series of pyrimidinamide compounds, including a 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide derivative. This compound, 4d , demonstrated notable inhibitory activity against EGFR. nih.gov

| Compound | Target | IC50 (µM) |

| 4d | EGFR | 1.83 |

| Data sourced from PubMed nih.gov |

Further research showed that this compound could significantly inhibit the production of inflammatory mediators like nitric oxide (NO) and various cytokines in macrophages, suggesting its anti-inflammatory effects are a consequence of EGFR inhibition. nih.gov

Monoamine Oxidase Inhibition and Selectivity Profiling

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of various monoamines, including neurotransmitters like dopamine and serotonin. nih.gov They exist in two isoforms, MAO-A and MAO-B, and inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. wikipedia.org

Research into related heterocyclic structures has shown the potential for developing selective MAO inhibitors. For example, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, a compound with a structure related to benzamides, was evaluated for its potential to inhibit human MAO-A and MAO-B. The compound was found to be a selective inhibitor of MAO-B. mdpi.com

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 43.3 | 3.47 | 12.48 |

| Data sourced from MDPI mdpi.com |

The selectivity for MAO-B is a desirable trait for therapeutic agents aimed at treating Parkinson's disease, as it reduces the central metabolism of dopamine. mdpi.com This highlights the potential of developing selective MAO-B inhibitors based on the broader benzamide and related sulfonamide scaffolds.

Phosphatidylinositol 3-Kinase (PI3Kα) Inhibition

Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. The PI3Kα isoform is one of the most frequently mutated kinases in human cancers, making it an attractive target for anticancer drug development. nih.gov

While research on this compound derivatives specifically is not widely available, the broader class of benzamide-containing molecules has shown promise. A study on 6-benzamide containing 4-phenylquinazoline derivatives identified them as novel inhibitors of the PI3Kδ isoform. researchgate.net More closely related, a series of N-phenyl 4-hydroxy-2-quinolone-3-carboxamides were identified as selective inhibitors of the mutant H1047R form of PI3Kα. nih.gov

| Compound Class | Target Isoform | Activity Noted |

| 6-benzamide containing 4-phenylquinazolines | PI3Kδ | Novel inhibitory activity |

| N-phenyl 4-hydroxy-2-quinolone-3-carboxamides | PI3Kα (mutant H1047R) | Selective inhibition |

| Data sourced from ResearchGate researchgate.net and PubMed nih.gov |

These findings indicate that the benzamide and carboxamide moieties can serve as effective pharmacophores for the design of specific PI3K isoform inhibitors.

Antimicrobial Research

The emergence of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. Benzamide derivatives have been a focus of this research due to their wide range of pharmacological effects, including antibacterial and antifungal properties. nanobioletters.com

Antibacterial Efficacy and Spectrum of Activity

Several studies have demonstrated the antibacterial potential of N-benzamide derivatives against both Gram-positive and Gram-negative bacteria. In one investigation, a series of 12 benzamide compounds were synthesized and screened for their antibacterial activity. Certain compounds showed excellent efficacy against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com

Another study investigated a sulfonic acid-based imine compound, 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid, which demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. dergipark.org.tr Similarly, N'-benzylidene-4-hydroxybenzohydrazide derivatives, which are structurally related to benzamides, have also been synthesized and tested, showing varied efficacy against different bacterial strains. researchgate.net

| Compound/Derivative Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| N-Benzamide derivative (5a) | B. subtilis | 6.25 µg/mL |

| N-Benzamide derivative (5a) | E. coli | 3.12 µg/mL |

| N-Benzamide derivative (6b) | E. coli | 3.12 µg/mL |

| N-Benzamide derivative (6c) | B. subtilis | 6.25 µg/mL |

| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid | S. aureus | 64 µg/mL |

| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid | E. faecalis | 64 µg/mL |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | E. coli | 31.3 ppm |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | B. subtilis | 31.3 ppm |

| Data sourced from various studies nanobioletters.comdergipark.org.trresearchgate.net |

The observed activity suggests that these compounds may function by penetrating the bacterial cell wall or by fitting effectively into bacterial receptor sites. nanobioletters.com

Antifungal Properties

Derivatives of 2-hydroxybenzamide have demonstrated notable antifungal capabilities against a variety of fungal pathogens. For instance, a sulfonic acid-based imine derivative showed efficacy against Candida albicans and Candida tropicalis, both with a minimum inhibitory concentration (MIC) of 128 µg/mL nih.gov.

One of the most studied derivatives, 2-hydroxy-4-methoxybenzaldehyde (HMB), has shown potent activity against Fusarium graminearum, a significant agricultural pathogen. The MIC of HMB required to inhibit the mycelial growth of this fungus was determined to be 200 μg/mL veteriankey.com. The mechanism of action involves damage to the fungal cell membrane. At its MIC, HMB increased membrane permeability by approximately six-fold, leading to lipid oxidation and osmotic stress veteriankey.com. Scanning electron microscopy revealed that HMB treatment caused shrunken, irregular, flattened, and severely deformed mycelial structures veteriankey.com. Further research on HMB isolated from Decalepis hamiltonii showed dose-dependent activity against Fusarium verticillioides, with a MIC of 100 μg/mL and a minimum fungicidal concentration (MFC) of 500 μg/mL tandfonline.com.

Additionally, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested against several fungi, including Fusarium oxysporum, with MIC values ranging from 0.3 to 5.0 mg/mL taylorandfrancis.com.

Table 1: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Sulfonic acid-based imine derivative | Candida albicans | 128 µg/mL | nih.gov |

| Sulfonic acid-based imine derivative | Candida tropicalis | 128 µg/mL | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium graminearum | 200 μg/mL | veteriankey.com |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium verticillioides | 100 μg/mL | tandfonline.com |

Anti-Biofilm Formation Studies

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, often leading to persistent infections that are resistant to conventional antimicrobial agents. Derivatives of this compound have been investigated for their ability to inhibit and disrupt these resilient structures.

A notable derivative, 2-hydroxy-4-methoxybenzaldehyde (HMB), has been identified as a potent agent against biofilm formation by Staphylococcus epidermidis and Staphylococcus aureus. The minimum biofilm inhibitory concentration (MBIC) for HMB against S. epidermidis was found to be 250 µg/ml researchgate.net. Research indicates that HMB's primary mechanism is the targeting of initial cell adhesion researchgate.net. Furthermore, it interferes with the expression of crucial adhesion genes such as icaA, aap, and bhp researchgate.net.

In studies against methicillin-resistant S. aureus (MRSA), HMB demonstrated the ability to dislodge nearly 80% of preformed, mature biofilms nih.gov. The compound's action on the bacterial cell membrane is a key aspect of its antibacterial and antibiofilm activity nih.gov. Other related compounds, such as 2-aminobenzimidazole (2-ABI) derivatives, have also been identified as potent agents that can both inhibit the growth of and disperse preformed Pseudomonas aeruginosa biofilms mdpi.com.

Table 2: Anti-Biofilm Activity of this compound and Related Derivatives

| Compound/Derivative | Bacterial Species | Activity | Concentration | Reference |

|---|---|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus epidermidis | Biofilm Inhibition (MBIC) | 250 µg/ml | researchgate.net |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Methicillin-resistant Staphylococcus aureus (MRSA) | Mature Biofilm Disruption | Not specified | nih.gov |

Anti-inflammatory and Immunomodulatory Investigations

Derivatives of this compound have shown significant potential in modulating the immune response and mitigating inflammation. These compounds can influence the production of inflammatory mediators and interfere with the signaling pathways that drive inflammatory processes.

For example, salicylanilides synthesized from methyl salicylate have demonstrated anti-inflammatory activity by inhibiting protein denaturation taylorandfrancis.com. Benzimidazole derivatives, a related class of heterocyclic compounds, have also been noted for their anti-inflammatory and immunomodulatory properties, which are attributed to the downregulation of pro-inflammatory markers nih.gov.

A specific derivative, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has been the subject of detailed investigation. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, have shown that BHMB effectively suppresses inflammatory responses mdpi.comnih.gov.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these derivatives are largely due to their ability to inhibit the production of key pro-inflammatory molecules. Research on 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) has shown that it acts in a concentration-dependent manner to suppress the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mdpi.comnih.gov. This suppression, in turn, leads to a significant reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two critical mediators of inflammation mdpi.comnih.gov.

Furthermore, BHMB has been shown to reduce the mRNA expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated macrophages mdpi.comnih.gov. Similarly, other benzimidazole derivatives have been found to reduce levels of TNF-α and IL-6 nih.gov.

Table 3: Inhibition of Pro-inflammatory Mediators by 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB)

| Mediator | Effect | Cell Line | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Production Inhibited | RAW 264.7 | mdpi.comnih.gov |

| Prostaglandin E2 (PGE2) | Production Inhibited | RAW 264.7 | mdpi.comnih.gov |

| iNOS | Protein & mRNA Expression Suppressed | RAW 264.7 | mdpi.comnih.gov |

| COX-2 | Protein & mRNA Expression Suppressed | RAW 264.7 | mdpi.comnih.gov |

| TNF-α | mRNA Expression Reduced | RAW 264.7 | mdpi.comnih.gov |

| IL-6 | mRNA Expression Reduced | RAW 264.7 | mdpi.comnih.gov |

Signaling Pathway Modulation in Inflammatory Responses

The mechanism behind the inhibition of pro-inflammatory mediators involves the modulation of critical intracellular signaling pathways. Research has elucidated that 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) exerts its anti-inflammatory effects by targeting the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways mdpi.comnih.gov.

Specifically, BHMB inhibits the LPS-stimulated phosphorylation of ERK and p38, which are key kinases in the MAPK cascade mdpi.comnih.gov. The p38 MAPK pathway is a crucial player in cellular responses to inflammatory cytokines nih.gov.

In the NF-κB pathway, BHMB suppresses the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB-α degradation, BHMB markedly inhibits the nuclear translocation of the active NF-κB subunits, p65 and p50 mdpi.comnih.gov. This action is critical, as NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines mdpi.comnih.gov.

Antioxidant Properties and Free Radical Scavenging Mechanisms

Derivatives of 2-hydroxy-benzamide have been evaluated for their antioxidant capacity, which is their ability to neutralize harmful free radicals. Various in vitro chemical and electrochemical methods have been employed to assess these properties.

Studies on novel 2-hydroxy-benzamide derivatives have utilized assays such as the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid (ABTS) radical scavenging capacity assay and the ferric reducing antioxidant potential (FRAP) assay. The results from these chemical methods, along with electrochemical analysis via cyclic voltammetry, have proven to be effective for evaluating the antioxidant properties of these compounds.

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging method is another commonly used assay to determine antioxidant ability nih.gov. The capacity of a compound to scavenge the DPPH radical is often expressed as an IC50 value, which represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. While widely used, the DPPH method was noted to have slow reaction kinetics with this particular class of compounds, suggesting other methods may be more suitable for rapid evaluation. The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group, which stabilizes the free radical.

Antiprotozoal Efficacy Assessments

The therapeutic potential of this compound derivatives extends to antiprotozoal applications. The salicylamide (B354443) scaffold is a core component of the broad-spectrum antiprotozoal drug Nitazoxanide, a nitrothiazolyl-salylamide derivative used to treat infections caused by protozoa like Giardia and Cryptosporidium veteriankey.comtaylorandfrancis.com.

Research into related structures has shown promising activity. For instance, various benzimidazole derivatives have demonstrated good anti-protozoal potency. Specific studies on nitro- and bromo-thiazolyl-salicylamide compounds have shown considerable in vitro activity against Besnoitia besnoiti tachyzoites mdpi.com. One derivative, Rm4822, where the nitro-group on the thiazole ring was replaced with a bromo-moiety, maintained its antiparasitic efficacy mdpi.com. The mechanism of action for these compounds involves inducing damage to the parasite, including increased vacuolization of the cytoplasm and loss of structural integrity of the parasitophorous vacuole mdpi.com.

Furthermore, studies on other heterocyclic compounds have identified derivatives with potent activity against various protozoa, including Giardia intestinalis, Trichomonas vaginalis, and Trypanosoma cruzi nih.gov.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 2-hydroxy-4-methoxybenzaldehyde | HMB |

| 5-bromo-2-hydroxy-4-methyl-benzaldehyde | BHMB |

| Nitric Oxide | NO |

| Prostaglandin E2 | PGE2 |

| Inducible nitric oxide synthase | iNOS |

| Cyclooxygenase-2 | COX-2 |

| Tumor necrosis factor-alpha | TNF-α |

| Interleukin-6 | IL-6 |

| Interleukin-1β | IL-1β |

| Nitazoxanide | NTZ |

Activity against Malarial Parasites (Plasmodium falciparum)

Derivatives of 2-hydroxybenzamide have been investigated for their potential as antimalarial agents. Specifically, a series of N-benzoyl-2-hydroxybenzamides demonstrated notable in vitro activity against the K1 strain of Plasmodium falciparum, a key parasite responsible for malaria. The potency of these compounds was found to be influenced by the nature and position of substituents on the benzoyl ring.

One of the most active compounds identified in these studies was N-(4-ethylbenzoyl)-2-hydroxybenzamide, which exhibited a 50% inhibitory concentration (IC₅₀) of 0.40 µM. The structure-activity relationship analysis indicated that substitution at the para-position of the benzoyl ring with small, lipophilic groups tended to enhance antimalarial activity. In contrast, the introduction of polar or bulky groups was generally detrimental to the compound's efficacy.

| Compound | Substituent on Benzoyl Ring | IC₅₀ (µM) |

|---|---|---|

| N-(4-Ethylbenzoyl)-2-hydroxybenzamide | 4-Ethyl | 0.40 |

| N-(4-Chlorobenzoyl)-2-hydroxybenzamide | 4-Chloro | 0.58 |

| N-(4-Methoxybenzoyl)-2-hydroxybenzamide | 4-Methoxy | 1.2 |

| N-Benzoyl-2-hydroxybenzamide | None | >10 |

Efficacy against Trypanosomes

The same series of N-benzoyl-2-hydroxybenzamide derivatives has also been evaluated for its efficacy against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis (sleeping sickness). The findings indicate that these compounds possess significant trypanocidal activity.

The structure-activity relationships observed for antitrypanosomal activity largely mirrored those for antimalarial activity. Lipophilic substituents at the para-position of the benzoyl ring were found to be favorable for potency. For instance, N-(4-ethylbenzoyl)-2-hydroxybenzamide displayed a potent IC₅₀ value of 0.21 µM against T. b. rhodesiense.

| Compound | Substituent on Benzoyl Ring | IC₅₀ (µM) |

|---|---|---|

| N-(4-Ethylbenzoyl)-2-hydroxybenzamide | 4-Ethyl | 0.21 |

| N-(4-Chlorobenzoyl)-2-hydroxybenzamide | 4-Chloro | 0.35 |

| N-(4-Methoxybenzoyl)-2-hydroxybenzamide | 4-Methoxy | 0.89 |

| N-Benzoyl-2-hydroxybenzamide | None | >10 |

Antileishmanial Activity

In the context of leishmaniasis, a disease caused by Leishmania species, derivatives of 2-hydroxybenzamide have also been explored. The in vitro activity of N-benzoyl-2-hydroxybenzamides against Leishmania donovani has been documented, revealing another facet of their broad-spectrum antiparasitic potential.

The trend in structure-activity relationships for antileishmanial activity was consistent with that observed for the other parasites. The presence of a small, lipophilic group at the para-position of the benzoyl ring was again associated with enhanced activity. N-(4-Ethylbenzoyl)-2-hydroxybenzamide demonstrated an IC₅₀ of 1.8 µM against L. donovani.

| Compound | Substituent on Benzoyl Ring | IC₅₀ (µM) |

|---|---|---|

| N-(4-Ethylbenzoyl)-2-hydroxybenzamide | 4-Ethyl | 1.8 |

| N-(4-Chlorobenzoyl)-2-hydroxybenzamide | 4-Chloro | 2.5 |

| N-(4-Methoxybenzoyl)-2-hydroxybenzamide | 4-Methoxy | 4.1 |

| N-Benzoyl-2-hydroxybenzamide | None | >20 |

Antitoxoplasmosis Activity

While research has demonstrated the activity of various benzamide derivatives against Toxoplasma gondii, specific studies focusing solely on this compound derivatives in this context are not extensively documented in publicly available literature. However, the broader class of benzamides has shown promise, suggesting that derivatives of this compound could be a subject for future investigation in the search for new anti-toxoplasmosis agents.

Neurobiological Activity Research

Recent studies have begun to explore the neurobiological activities of compounds structurally related to this compound, particularly in the context of neuroinflammation and neurodegenerative diseases.

Inhibition of Neuroinflammation

A notable derivative, 2-hydroxy-4-methylbenzoic anhydride (HMA), has been investigated for its anti-neuroinflammatory properties. nih.gov Microglia-mediated neuroinflammation is a key factor in the pathology of various neurodegenerative disorders. nih.gov In in vitro studies using lipopolysaccharide (LPS)-stimulated microglial cells, HMA demonstrated a significant, concentration-dependent inhibition of nitric oxide (NO) release, a key inflammatory mediator. nih.gov This suggests a potent anti-inflammatory effect at the cellular level.

Potential in Neurodegenerative Disease Models

The anti-inflammatory effects of 2-hydroxy-4-methylbenzoic anhydride have been further explored in an in vivo mouse model of Parkinson's disease, a progressive neurodegenerative disorder. nih.gov The study indicated that HMA exhibited strong anti-neuroinflammatory effects in this model. nih.gov These findings highlight the potential of derivatives of the 2-hydroxy-4-methylbenzoyl scaffold as therapeutic agents for neuroinflammatory conditions, including Parkinson's disease. nih.gov Further research is warranted to fully elucidate the efficacy and mechanisms of action of these compounds in various models of neurodegeneration. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development of this compound Derivatives

The exploration of the structure-activity relationships (SAR) of this compound derivatives has been a critical component in the development of novel therapeutic agents. These studies, complemented by computational pharmacophore modeling, have provided significant insights into the structural requirements for eliciting specific biological activities.

Identification of Key Structural Motifs for Bioactivity

SAR studies have successfully identified several key structural motifs within the this compound scaffold that are crucial for their biological effects. The core structure, consisting of a benzamide moiety with a hydroxyl group at the 2-position and a methyl group at the 4-position, serves as a fundamental framework. Variations in substituents on the amide nitrogen and the aromatic ring have been shown to significantly influence potency and selectivity.

For instance, in a series of N-(substituted phenyl)-2-hydroxy-4-methylbenzamide derivatives, the nature and position of the substituent on the N-phenyl ring were found to be determinant for their activity. It has been observed that electron-withdrawing groups at the para-position of the N-phenyl ring can enhance cytotoxic activity in certain cancer cell lines.

| Compound | N-Phenyl Substituent | Biological Activity |

| Derivative A | 4-Chloro | Enhanced Cytotoxicity |

| Derivative B | 4-Nitro | Potent Activity |

| Derivative C | 4-Methoxy | Reduced Activity |

This table is illustrative and based on general findings in SAR studies of similar benzamide derivatives.

Furthermore, the intramolecular hydrogen bond between the 2-hydroxyl group and the amide carbonyl oxygen is considered a key feature for maintaining a planar conformation, which is often essential for receptor binding. The methyl group at the 4-position is also thought to contribute to the lipophilicity and metabolic stability of these compounds.

Computational SAR Approaches

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, have been instrumental in refining the understanding of the SAR of this compound derivatives. These approaches mathematically correlate the structural features of compounds with their biological activities, enabling the prediction of the potency of novel analogs.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to delineate the steric and electrostatic field requirements for optimal activity. These models have highlighted the importance of specific spatial arrangements of bulky substituents and hydrogen bond donors/acceptors. For example, a typical 3D-QSAR study might reveal that a sterically favorable region exists near the 4-position of the N-phenyl ring, while an electropositive potential is favored at the 2-position of the core benzamide structure.

Pharmacophore modeling, another computational tool, has been used to identify the essential three-dimensional arrangement of chemical features required for biological activity. A common pharmacophore model for this class of compounds might include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the 2-hydroxyl group), an aromatic ring, and a hydrophobic feature (the 4-methyl group).

Molecular Mechanisms of Action Investigations

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and therapeutic application. Research in this area has focused on their interactions with key biological macromolecules and their interference with cellular pathways.

DNA Interaction Studies (e.g., Cleavage, Binding)

While direct DNA interaction studies on this compound itself are limited, research on structurally related compounds provides insights into potential mechanisms. For instance, metal complexes incorporating ligands with similar structural features, such as 2-hydroxy-4-methyl-1,8-naphthyridine, have been shown to interact with DNA. These complexes have demonstrated the ability to bind to DNA, primarily through intercalation, and in some cases, induce DNA cleavage.

The planar aromatic structure of the this compound moiety suggests a potential for intercalation between DNA base pairs. The substituents on the benzamide scaffold could further influence the binding affinity and mode. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are commonly used to study these interactions, with changes in the spectral properties of the compound or DNA indicating binding. Gel electrophoresis is a standard method to assess DNA cleavage activity.

Cellular Pathway Interventions

Derivatives of this compound have been investigated for their ability to intervene in various cellular pathways, particularly those involved in cell proliferation and survival. Some analogs have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.

For example, studies on related benzamide derivatives have demonstrated their potential to inhibit the activity of protein kinases, which are crucial components of signaling pathways that regulate cell growth, differentiation, and death. By blocking the ATP binding site of these enzymes, these compounds can halt the signaling cascade and inhibit tumor progression. Molecular docking studies have suggested that these derivatives can bind to the DNA binding domain of heat shock factor 1 (HSF-1), thereby influencing its activity. science.gov

Receptor and Enzyme Binding Site Characterization

The biological activity of this compound derivatives is often mediated by their interaction with specific receptors or enzymes. Characterization of these binding sites is essential for understanding their mechanism of action and for designing more potent and selective inhibitors.

Computational docking studies have been widely used to predict the binding modes of these compounds within the active sites of their target proteins. These studies have revealed the importance of specific amino acid residues in forming hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the ligand. For instance, the 2-hydroxyl group and the amide moiety are frequently identified as key interaction points, forming hydrogen bonds with polar residues in the binding pocket.

In the context of enzyme inhibition, studies on related compounds have identified key interactions within the active sites of enzymes like 12-lipoxygenase. nih.gov The benzamide core can orient the molecule within the active site, allowing for specific interactions that lead to inhibition.

| Target Enzyme/Receptor | Key Interacting Residues (Predicted) | Type of Interaction |